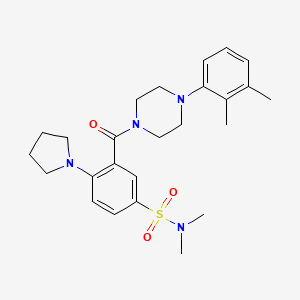

ML-184

Descripción

Propiedades

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSJAHQGJHDACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-184: A Technical Guide to its Mechanism of Action as a Selective GPR55 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-184 is a potent and selective synthetic agonist of the G protein-coupled receptor 55 (GPR55). This technical guide delineates the mechanism of action of this compound, summarizing its molecular interactions, downstream signaling cascades, and cellular effects. The information presented is collated from publicly available pharmacological data and scientific literature, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, also identified by its PubChem CID 2440433, is a small molecule that has been characterized as a selective agonist for GPR55.[1][2] GPR55 is an orphan GPCR that has garnered significant interest due to its potential roles in various physiological and pathological processes, including pain, inflammation, and cancer.[3] Understanding the precise mechanism of action of selective agonists like this compound is crucial for elucidating the function of GPR55 and for the development of novel therapeutics targeting this receptor.

Molecular Target: GPR55

The primary molecular target of this compound is the G protein-coupled receptor 55 (GPR55).[4] this compound exhibits high potency and selectivity for GPR55, distinguishing it from other related receptors such as the cannabinoid receptors CB1 and CB2, and GPR35.[4][5]

Binding Affinity and Potency

Biochemical assays have demonstrated that this compound is a potent agonist of GPR55. The half-maximal effective concentration (EC50) for GPR55 activation is consistently reported in the nanomolar range.

| Parameter | Value | Assay Type | Reference |

| EC50 | 250 nM | β-arrestin recruitment assay | [4] |

| EC50 | 260 nM | Not Specified | [6] |

| EC50 | 263 nM | Not Specified | [1] |

| EC50 | 0.26 µM | Not Specified | [2] |

Selectivity Profile

This compound displays a high degree of selectivity for GPR55 over other receptors, making it a valuable tool for studying GPR55-mediated signaling.

| Receptor | Selectivity vs. GPR55 | Reference |

| GPR35 | >100-fold | [4] |

| CB1 | >100-fold | [4] |

| CB2 | >100-fold | [4] |

Signaling Pathways

Activation of GPR55 by this compound initiates downstream intracellular signaling cascades. The primary pathways identified involve the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII).[5]

GPR55-Mediated Signaling Cascade

The binding of this compound to GPR55 is believed to induce a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of events culminating in the phosphorylation of ERK1/2 and the translocation of PKCβII from the cytosol to the plasma membrane.

Caption: GPR55 signaling pathway activated by this compound.

Cellular and Physiological Effects

The agonistic action of this compound on GPR55 has been shown to elicit various cellular and physiological responses in preclinical studies.

Neural Stem Cells

In human neural stem cells (hNSCs), this compound has been observed to increase cell proliferation and promote neuronal differentiation.[5] This effect is mediated by GPR55, as it can be blocked by GPR55 antagonists.[5]

Cancer Cell Lines

Some studies have investigated the effects of this compound in cancer cell lines. The interaction between GPR55 and other receptors, such as the CB2 receptor, may play a role in mediating the pro-proliferative signals of this compound in certain cancer cell types.[7]

Metabolic Effects

In obese-diabetic mouse models, oral administration of this compound has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[8]

Experimental Protocols

β-Arrestin Recruitment Assay (for GPR55 Agonist Activity)

This assay is commonly used to quantify the activation of GPR55.

-

Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP fusion protein are used.[3]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: this compound is serially diluted to various concentrations in an appropriate buffer.

-

Treatment: The culture medium is removed, and cells are treated with the different concentrations of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and β-arrestin translocation.

-

Imaging: The translocation of β-arrestin2-GFP from the cytoplasm to the cell membrane, colocalizing with the activated GPR55, is visualized and quantified using high-content imaging systems.

-

Data Analysis: The percentage of cells showing β-arrestin translocation is plotted against the logarithm of the this compound concentration, and the EC50 value is determined using a non-linear regression analysis.

Caption: Workflow for β-arrestin recruitment assay.

ERK1/2 Phosphorylation Assay

-

Cell Culture: Cells expressing GPR55 (e.g., HEK293 cells) are cultured to near confluence.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Cells are treated with this compound at various concentrations for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the fold-change in ERK phosphorylation upon this compound treatment.

Conclusion

This compound is a well-characterized, potent, and selective agonist of GPR55. Its mechanism of action involves direct binding to and activation of GPR55, leading to the initiation of downstream signaling pathways, including the phosphorylation of ERK1/2 and the translocation of PKCβII. The selectivity of this compound makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55. Further research utilizing this compound will continue to shed light on the therapeutic potential of targeting this orphan receptor.

References

- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

The Discovery and Development of LP-184: A Next-Generation Targeted DNA-Damaging Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

LP-184 is a novel, next-generation small molecule and a member of the acylfulvene (B1200177) class of DNA alkylating agents.[1][2] It is a prodrug that is selectively activated in cancer cells, leading to DNA damage and subsequent cell death.[1][2] Developed by Lantern Pharma, LP-184 is currently in preclinical and clinical development for the treatment of various solid tumors, particularly those with specific genomic profiles, such as deficiencies in the homologous recombination (HR) DNA repair pathway.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LP-184.

Clarification of Nomenclature: It is important to distinguish LP-184 from other investigational compounds with similar designations. Notably, ML184 (CID 2440433) is a selective GPR55 agonist and is unrelated to the anticancer agent LP-184.[4] This guide will focus exclusively on the acylfulvene DNA alkylating agent, LP-184.

Discovery and Optimization

The development of LP-184 stems from the promising anticancer activity of the acylfulvene class of compounds. A key challenge with this class has been achieving tumor-specific activation to minimize off-target toxicity. The discovery of LP-184 was driven by a proprietary artificial intelligence (A.I.) platform, RADR®, which aided in identifying its potential efficacy in specific cancer subtypes.

The core innovation behind LP-184 lies in its selective bioactivation. LP-184 is a prodrug that requires metabolic activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] Many solid tumors exhibit elevated expression of PTGR1, providing a therapeutic window for selective tumor targeting.[1][2][3]

Mechanism of Action

The mechanism of action of LP-184 can be delineated into several key steps, as illustrated in the signaling pathway diagram below.

Figure 1: LP-184 Mechanism of Action.

Once inside the tumor cell, LP-184 is metabolized by PTGR1 into a highly reactive alkylating agent. This active metabolite then covalently binds to DNA, primarily at the N3-adenine position, forming DNA adducts.[5] This type of DNA damage can lead to the formation of DNA double-strand breaks (DSBs).[1][2][6] The accumulation of DNA damage triggers the DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis if the damage is irreparable.

A key aspect of LP-184's efficacy is its synthetic lethality in cancers with deficient DNA repair pathways, particularly homologous recombination (HR) deficiency (HRD).[1][2] Tumors with mutations in genes like BRCA1, BRCA2, or ATM are highly dependent on other repair pathways to survive. By inducing complex DNA damage, LP-184 overwhelms the compromised repair capacity of these HRD cancer cells, leading to selective cell death.[1][2] Recent studies have also indicated that low expression of the Nucleotide Excision Repair (NER) gene ERCC3 is associated with increased sensitivity to LP-184.[5]

Quantitative Data

The potency of LP-184 has been evaluated across a range of cancer cell lines and patient-derived models. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying its cytotoxic and biological effects.

| Cell Line/Model | Cancer Type | Key Genetic Features | LP-184 IC50 (nM) | Reference |

| Multiple GBM Cell Isolates | Glioblastoma | Temozolomide-resistant, MGMT-expressing | ~22 - 310 | [5] |

| PC3M (Parental) | Prostate Cancer | - | Dose-dependent cytotoxicity | [1] |

| PC3M (ATM Knockdown) | Prostate Cancer | ATM deficient | Increased sensitivity vs. parental | [1] |

| PC3M (BRCA2 Knockdown) | Prostate Cancer | BRCA2 deficient | Increased sensitivity vs. parental | [1] |

| DLD1 (Wild-Type) | Colon Cancer | - | Dose-dependent cytotoxicity | [1] |

| DLD1 (BRCA2 Knockout) | Colon Cancer | BRCA2 deficient | Increased sensitivity vs. wild-type | [1] |

| Prostate Cancer PDX Organoids | Prostate Cancer | - | Nanomolar potency | [1][3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.

| Biological Activity | Metric | Value | Reference |

| GPR55 Agonism (for ML184) | EC50 | 250 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LP-184.

Cell Viability Assays

-

Objective: To determine the cytotoxic effect of LP-184 on cancer cells and calculate IC50 values.

-

Methodology:

-

Cell Culture: Cancer cell lines are maintained in appropriate culture media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[6]

-

Drug Treatment: LP-184 is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[8]

-

Patient-Derived Xenograft (PDX) and Organoid Models

-

Objective: To evaluate the efficacy of LP-184 in a more clinically relevant, three-dimensional tumor model.

-

Methodology:

-

Model Generation: PDX models are established by implanting patient tumor fragments into immunocompromised mice. Organoids are derived from patient tumor samples and cultured in a 3D matrix.[3]

-

Treatment: For in vivo PDX studies, mice bearing established tumors are treated with LP-184 (administered, for example, intravenously) or a vehicle control. For organoid studies, LP-184 is added to the culture medium.[3]

-

Efficacy Assessment: In PDX models, tumor volume is measured regularly, and animal survival is monitored. In organoid cultures, cell death is quantified using imaging or viability assays.[1][3]

-

DNA Damage and Repair Assays (STRIDE)

-

Objective: To quantify the induction of DNA double-strand breaks by LP-184.

-

Methodology:

-

Cell Treatment: Cells are treated with LP-184 or a vehicle control for a specified time. Positive controls, such as etoposide, are included.[6]

-

Fixation: Cells are fixed with ice-cold ethanol.[6]

-

dSTRIDE Procedure: The dSTRIDE (distinguishing STRIDE) assay is performed to specifically label and quantify DSBs. This may involve the detection of phosphorylated H2AX (γH2AX), a marker of DSBs.[1][6]

-

Analysis: The level of DSBs is quantified using flow cytometry or high-content imaging.

-

Clinical Development

LP-184 is currently being evaluated in a Phase 1a clinical trial (NCT05933265) in patients with advanced solid tumors.[9] The primary objectives of this study are to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of LP-184.[9] Secondary objectives include characterizing the pharmacokinetics and preliminary antitumor activity of the drug.[9] The trial is designed as a dose-escalation study, with plans for expansion cohorts in specific tumor types with a high prevalence of DDR gene alterations and/or PTGR1 overexpression.[9]

Figure 2: LP-184 Phase 1a Clinical Trial Workflow.

Future Directions

The development of LP-184 represents a promising advancement in precision oncology. Future research will likely focus on:

-

Biomarker Discovery: Further refining the genomic and proteomic signatures that predict response to LP-184, including the interplay between PTGR1 expression and various DNA repair deficiencies.

-

Combination Therapies: Investigating the synergistic potential of LP-184 with other anticancer agents, such as PARP inhibitors, which also target DNA repair pathways.[1][2]

-

Expansion into New Indications: Exploring the efficacy of LP-184 in other solid tumors characterized by high PTGR1 expression and/or HRD.

Conclusion

LP-184 is a novel, tumor-activated DNA alkylating agent with a well-defined mechanism of action and a promising preclinical profile. Its selective activation in PTGR1-overexpressing tumors and its synthetic lethality in cancers with DNA repair deficiencies provide a strong rationale for its continued clinical development. The ongoing Phase 1a trial will be crucial in establishing the safety and efficacy of LP-184 in patients with advanced solid tumors, potentially offering a new therapeutic option for cancers with high unmet medical needs.

References

- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lantern Pharma Advances Prostate Cancer Drug Development Research Collaboration with Georgetown University for LP-184, a Next-Generation, Targeted DNA-Damaging Agent - BioSpace [biospace.com]

- 4. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

ML-184: A Technical Guide to a Selective GPR55 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-184, also known as CID-2440433, is a potent and selective synthetic agonist for the G protein-coupled receptor 55 (GPR55).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical name 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.[3] Its structure features a central benzenesulfonamide (B165840) core with piperazinyl, dimethylphenyl, and pyrrolidinyl substitutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide | [3] |

| Synonyms | CID-2440433, ML184 | [4] |

| CAS Number | 794572-10-4 | [3] |

| Molecular Formula | C25H34N4O3S | [3] |

| Molecular Weight | 470.63 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: 9.41 mg/mL (20 mM) | [3] |

| Storage | Store at +4°C | [3] |

Biological Activity and Mechanism of Action

This compound is a selective agonist of GPR55 with a reported EC50 of approximately 250-260 nM.[2][4] It exhibits over 100-fold selectivity for GPR55 over the related G protein-coupled receptor GPR35, as well as the cannabinoid receptors CB1 and CB2.[4]

The activation of GPR55 by this compound initiates a downstream signaling cascade. This process primarily involves the coupling to Gαq and Gα12/13 G-proteins.[5] This activation leads to the stimulation of key intracellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII) to the plasma membrane.[4][6]

Caption: Signaling pathway activated by this compound through GPR55.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Receptor/Assay | Value | Reference(s) |

| EC50 | GPR55 (β-arrestin recruitment) | ~260 nM | [7] |

| EC50 | GPR55 | 250 nM | [3][4] |

| Selectivity | GPR35, CB1, CB2 | >100-fold vs GPR55 | [3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.

GPR55 Activation Assay (β-Arrestin Recruitment)

The PathHunter® β-arrestin recruitment assay is a common method to quantify GPR55 activation. This assay relies on enzyme fragment complementation. Cells are engineered to express GPR55 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR55 activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that generates a chemiluminescent signal.

General Protocol:

-

Cell Culture: Maintain CHO-K1 cells stably co-expressing the human GPR55-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein in the recommended growth medium.

-

Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of assay medium. Incubate the plates at 37°C in a 5% CO2 incubator for the recommended time (typically overnight).

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.

-

Compound Addition: Add 5 µL of the diluted this compound solutions to the cell plates. For antagonist assays, pre-incubate the cells with the antagonist before adding an EC80 concentration of a known agonist.

-

Incubation: Incubate the plates at 37°C for 90 minutes.

-

Detection: Add 12.5 µL of the PathHunter® detection reagent mixture to each well.

-

Final Incubation: Incubate the plates at room temperature in the dark for 60 minutes.

-

Data Acquisition: Measure the chemiluminescence using a plate reader.

-

Data Analysis: Analyze the data using a non-linear regression curve fitting program to determine EC50 or IC50 values.[8][9]

ERK1/2 Phosphorylation Assay

The phosphorylation of ERK1/2 is a key downstream event following GPR55 activation. This can be measured using various techniques, including Western blotting or plate-based immunoassays like the AlphaScreen® SureFire® assay.

General Protocol (AlphaScreen® SureFire®):

-

Cell Culture and Plating: Culture HEK293 cells expressing GPR55 in a suitable medium and seed them into 96-well or 384-well plates. Allow the cells to adhere and grow to the desired confluency.

-

Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., overnight) to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding the provided lysis buffer.

-

Lysate Transfer: Transfer the cell lysates to a 384-well ProxiPlate®.

-

Detection: Add the AlphaScreen® Acceptor beads and Donor beads mixture to the lysates. The beads are coated with antibodies that specifically recognize phosphorylated ERK1/2 and total ERK1/2.

-

Incubation: Incubate the plate in the dark at room temperature for 2 hours.

-

Data Acquisition: Read the plate on an EnSpire® or other AlphaScreen-capable plate reader.

-

Data Analysis: Determine the ratio of the phosphorylated ERK1/2 signal to the total ERK1/2 signal and plot the results against the this compound concentration to determine the EC50.[1][6][10]

PKCβII Translocation Assay

The translocation of PKCβII from the cytosol to the plasma membrane is another indicator of GPR55 activation. This is typically visualized and quantified using fluorescence microscopy in cells expressing a fluorescently tagged PKCβII.

General Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Co-transfect the cells with plasmids encoding human GPR55 and PKCβII fused to a fluorescent protein (e.g., GFP). Allow 24-48 hours for protein expression.

-

Compound Treatment: Replace the culture medium with a suitable imaging buffer. Acquire baseline images of the cells. Add this compound at the desired concentration to the cells.

-

Image Acquisition: Acquire time-lapse images of the cells using a fluorescence microscope equipped with a camera and appropriate filters.

-

Image Analysis: Quantify the translocation of the fluorescently tagged PKCβII from the cytosol to the plasma membrane over time. This can be done by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol.[6]

Synthesis and Pharmacokinetics

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR55. Its high potency and selectivity make it a suitable probe for elucidating the physiological and pathological roles of this receptor. This guide provides a consolidated resource of its known properties and the experimental methods used for its characterization. Further research is warranted to fully delineate its synthetic route and in vivo pharmacokinetic profile, which will be critical for any potential therapeutic development.

References

- 1. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Cannabinoid Receptor | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

ML-184: A Technical Guide to a Selective GPR55 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant interest as a putative third cannabinoid receptor.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 shares low amino acid sequence identity with them (13.5% and 14.4%, respectively).[2] It is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI) and several synthetic and natural cannabinoids.[2][3][4] The receptor is implicated in a wide range of physiological and pathological processes, including pain, inflammation, bone development, metabolism, and cancer.[1][2][5] To accurately dissect the biological functions of GPR55 and validate it as a therapeutic target, the development of selective ligands is crucial. ML-184 emerged from high-throughput screening efforts as a potent and selective agonist for GPR55, providing a valuable chemical tool for its study.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Pharmacological Profile of this compound

This compound is a piperazine-containing compound identified as a selective GPR55 agonist.[1] Its fundamental properties are detailed below.

| Property | Value | Reference |

| Chemical Name | 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | [6] |

| Molecular Formula | C25H34N4O3S | [7] |

| Molecular Weight | 470.63 g/mol | [7] |

| CAS Number | 794572-10-4 | [7] |

| PubChem ID | 2440433 | [1][7] |

Quantitative Data

The potency and selectivity of this compound have been characterized across various functional assays. The data is summarized in the tables below for clarity and comparison.

Table 1: Potency of this compound at Human GPR55

| Assay Type | Measured Parameter | Potency (EC50) | Cell Line | Reference |

| β-Arrestin Recruitment | Agonist Activity | 250 nM | U2OS | [7] |

| β-Arrestin Recruitment | Agonist Activity | 263 nM | U2OS | [1] |

| β-Arrestin Trafficking | Agonist Activity | 260 ± 10 nM | U2OS | [2] |

| Metabolic Study | Agonist Activity | 260 nM | - | [5] |

Table 2: Selectivity Profile of this compound

This compound demonstrates high selectivity for GPR55 over other related receptors, particularly the classical cannabinoid receptors CB1 and CB2, and GPR35.

| Target Receptor | Assay Mode | Selectivity vs. GPR55 (Fold) | Reference |

| CB1 | Agonist | >100 | [7] |

| CB2 | Agonist | >100 | [7] |

| GPR35 | Agonist | >100 | [7] |

| CB1 | Antagonist | >83 | [1] |

| CB2 | Antagonist | >57 | [1] |

| GPR35 | Antagonist | >120 | [1] |

Table 3: In Vivo Efficacy of this compound in a High-Fat-Fed (HFF) Mouse Model of Diabetes

A 21-day study with daily oral administration of this compound (0.1 µmol/kg) demonstrated significant metabolic benefits.[5]

| Parameter | Outcome | % Change vs. Control | Reference |

| Glucose Tolerance | Improved | 26-30% | [5] |

| Insulin Sensitivity | Enhanced | 29-37% | [5] |

| Insulinotropic Response | Enhanced | 63-110% | [5] |

| β-Cell Proliferation | Increased | 7% | [5] |

| β-Cell Area & Mass | Increased | 45% | [5] |

| α-Cell Area & Mass | Decreased | 59% & 43% | [5] |

| Food Intake | Reduced | 26-36% | [5] |

| Circulating GIP | Increased | 47% | [5] |

Signaling Pathways and Visualizations

Activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR55 primarily couples to Gα13 proteins.[8][9] This engagement leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[10][11] This axis, in conjunction with Phospholipase C (PLC) activation, culminates in the release of calcium (Ca2+) from intracellular stores.[9][10][11] Furthermore, GPR55 activation stimulates the phosphorylation of ERK1/2 and can modulate the activity of transcription factors such as NFAT, CREB, and NF-κB.[1][3][11]

The selectivity of this compound is a key attribute, allowing researchers to probe GPR55 function with minimal off-target effects from the classical cannabinoid system.

Experimental Protocols

The characterization of this compound relies on specific cellular and biochemical assays. Below are detailed methodologies for key experiments.

GPR55 β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation. It is frequently used in high-throughput screening to identify agonists and antagonists.[12][13][14]

Objective: To quantify the potency (EC50) of this compound in inducing GPR55-β-arrestin interaction.

Materials:

-

CHOK1 or HEK293 cells stably co-expressing GPR55 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter® cells).[12]

-

Cell culture medium (e.g., F-12K with 10% FBS, penicillin, streptomycin).

-

Assay buffer and plating medium.

-

This compound stock solution (e.g., 20 mM in DMSO).

-

Reference agonist (e.g., L-α-lysophosphatidylinositol, LPI).

-

384-well white, solid-bottom assay plates.[13]

-

PathHunter® Detection Reagent Kit.

-

Luminometer.

Methodology:

-

Cell Culture: Maintain the engineered cell line according to the supplier's instructions. Passage cells upon reaching 80-90% confluency.

-

Cell Plating: Harvest cells and dilute to a final density of 250,000 cells/mL in plating medium. Dispense 20 µL per well into a 384-well plate (5,000 cells/well) and incubate overnight at 37°C, 5% CO2.[13]

-

Compound Preparation: Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point curve from 32 µM to 62 nM).[1] Prepare a positive control (LPI at its EC80) and a negative control (vehicle, e.g., 0.1% DMSO).

-

Compound Addition: Add 5 µL of the diluted compound solutions to the respective wells of the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO2.[13]

-

Detection: Prepare the detection reagent according to the manufacturer's protocol. Add 12.5 µL of the detection mixture to each well.

-

Final Incubation: Incubate the plate for 60 minutes in the dark at room temperature.[13]

-

Data Acquisition: Measure the chemiluminescent signal using a plate-based luminometer.

-

Data Analysis: Normalize the data with the vehicle control as 0% activation and a maximal concentration of LPI as 100% activation. Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot Protocol)

This assay determines if GPR55 activation by this compound leads to the phosphorylation of downstream kinases ERK1/2, a common signaling outcome for many GPCRs.[2][3]

Objective: To detect an increase in phosphorylated ERK1/2 (pERK) in GPR55-expressing cells upon stimulation with this compound.

Materials:

-

GPR55-expressing U2OS or HEK293 cells.[2]

-

6-well cell culture plates.

-

Serum-free medium.

-

This compound solution at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2, Mouse anti-Actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., Fuji imager LAS-1000).[2]

Methodology:

-

Cell Culture and Starvation: Plate GPR55-expressing cells in 6-well plates and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.[2]

-

Drug Treatment: Treat cells with different concentrations of this compound for a predetermined time (e.g., 5-30 minutes; a time-course experiment is recommended). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 30 minutes at 4°C to pellet cell debris.[2]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary anti-pERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total ERK and anti-Actin antibodies to ensure equal protein loading.

-

Data Analysis: Perform densitometric analysis using software like ImageJ. Normalize the pERK signal to the total ERK or Actin signal. Present the data as a percentage or fold-change relative to the vehicle control.[2]

Experimental Workflow Visualization

The process of characterizing a novel GPR55 agonist like this compound follows a logical progression from initial identification to detailed functional and selectivity analysis.

Conclusion

This compound is a well-characterized, potent, and highly selective GPR55 agonist.[1][7] Its pharmacological profile makes it an indispensable tool for investigating the complex biology of GPR55. The quantitative data from both in vitro and in vivo studies highlight the receptor's potential role in metabolic regulation, among other functions.[5] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers utilizing this compound to further explore GPR55 signaling and its therapeutic potential in drug development. However, researchers should note emerging evidence suggesting that some GPR55 effects, such as cell proliferation, may involve functional interactions with the CB2 receptor, indicating a layer of complexity that warrants further investigation.[15][16]

References

- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. ML 184 | GPR55 | Tocris Bioscience [tocris.com]

- 8. GPR55 - Wikipedia [en.wikipedia.org]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

The Role of GPR55 in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 55 (GPR55) has emerged as a significant, albeit enigmatic, player in the landscape of central nervous system (CNS) signaling. Initially considered an orphan receptor, it is now recognized as a receptor for the lipid mediator lysophosphatidylinositol (LPI) and is also modulated by various cannabinoids, positioning it at the crossroads of several critical signaling pathways. Its widespread expression in the brain and its involvement in fundamental processes such as synaptic transmission, neuroinflammation, and motor control have made it an attractive, yet challenging, target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of GPR55 in the CNS, focusing on its signaling mechanisms, physiological functions, and pathological implications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals actively engaged in the study of this intriguing receptor.

Introduction

The G protein-coupled receptor 55 (GPR55) is a seven-transmembrane receptor that was cloned in 1999.[1] Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%), it is often considered a non-classical cannabinoid receptor due to its sensitivity to certain cannabinoid ligands.[1] However, the most potent endogenous agonist identified to date is lysophosphatidylinositol (LPI).[1] GPR55 is coupled to Gαq, Gα12, and Gα13 proteins, and its activation initiates a cascade of downstream signaling events, including intracellular calcium mobilization, RhoA activation, and ERK phosphorylation.[1][2]

GPR55 is expressed throughout the CNS, with notable concentrations in the striatum, hippocampus, frontal cortex, and cerebellum.[1] This distribution pattern hints at its involvement in a variety of CNS functions, including motor coordination, learning and memory, and emotional regulation.[1] Dysregulation of GPR55 signaling has been implicated in several pathological conditions, such as neuropathic pain, epilepsy, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4]

This guide aims to provide a detailed technical overview of GPR55 in the CNS, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex signaling and experimental workflows.

GPR55 Expression and Ligand Binding in the CNS

Regional Distribution of GPR55 in the CNS

GPR55 mRNA and protein have been detected in various regions of the rodent and human brain. Quantitative data on its expression levels are crucial for understanding its region-specific functions.

| Brain Region | Species | Method | Relative Expression Level | Reference |

| Striatum | Human | In situ hybridization | High | [5] |

| Frontal Cortex | Mouse | qRT-PCR | High | [2] |

| Hippocampus | Mouse | qRT-PCR | Moderate | [2] |

| Cerebellum | Mouse | qRT-PCR | Moderate | [2] |

| Hypothalamus | Mouse | qRT-PCR | Moderate | [2] |

| Brainstem | Mouse | qRT-PCR | Low | [2] |

Ligand Binding Affinities and Functional Potencies

A variety of endogenous and synthetic ligands have been shown to interact with GPR55. The table below summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected ligands from in vitro assays.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| LPI (18:1) | β-arrestin recruitment | U2OS | pEC50 | 7.2 | [6] |

| O-1602 | GTPγS binding | HEK293 | pEC50 | 7.9 | [1] |

| AM251 | GTPγS binding | HEK293 | pEC50 | 7.2-7.4 | [1] |

| Cannabidiol (CBD) | GTPγS binding | HEK293 | pIC50 | 6.3 | [1] |

| ML-193 | GPR55 signaling inhibition | U2OS | IC50 | 221 nM | [7] |

GPR55 Signaling Pathways in the CNS

Activation of GPR55 by an agonist initiates a complex network of intracellular signaling events. The primary signaling cascades are depicted in the diagrams below.

Gαq/PLC/Ca2+ and Gα12/13/RhoA Signaling Pathways

Downstream Cellular Responses

The activation of these pathways leads to a variety of cellular responses:

-

Increased Neuronal Excitability: GPR55-mediated increases in intracellular calcium and inhibition of M-type potassium channels can lead to enhanced neuronal firing.[8]

-

Gene Transcription: Activation of transcription factors such as NFAT and CREB can modulate the expression of genes involved in neuronal function and plasticity.[6]

-

Cytoskeletal Rearrangement: The RhoA-ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is important for cell morphology, migration, and synaptic structure.[6][9]

-

Neurotransmitter Release: GPR55 activation has been shown to potentiate the release of glutamate (B1630785) from presynaptic terminals in the hippocampus.[1][10]

Physiological Roles of GPR55 in the CNS

Synaptic Transmission and Plasticity

GPR55 plays a modulatory role in synaptic function. Activation of presynaptic GPR55 can enhance neurotransmitter release, thereby influencing synaptic strength.[10] Studies in hippocampal slices have demonstrated that GPR55 agonists increase the frequency of miniature excitatory postsynaptic currents (mEPSCs).[10] This suggests a role for GPR55 in the fine-tuning of synaptic communication.

Motor Control

The high expression of GPR55 in the striatum and cerebellum points to its involvement in motor coordination.[1] Indeed, GPR55 knockout mice exhibit impairments in motor coordination tasks.[1][11] This suggests that GPR55 signaling is necessary for the proper functioning of motor circuits.

Neuroinflammation

GPR55 is expressed in microglia, the resident immune cells of the CNS.[1] Its role in neuroinflammation is complex and appears to be context-dependent. Some studies suggest that GPR55 activation can promote pro-inflammatory responses in microglia, while others indicate a neuroprotective and anti-inflammatory role.[1][12][13] For instance, GPR55 antagonists have been shown to reduce the release of pro-inflammatory mediators from activated microglia.[4][14]

Role of GPR55 in CNS Pathologies

Pain

GPR55 is expressed in brain regions involved in pain processing, such as the periaqueductal gray.[1] Evidence suggests that GPR55 may have a pronociceptive role in certain pain states.[1] GPR55 knockout mice have been shown to have reduced mechanical hyperalgesia in models of inflammatory and neuropathic pain.[1]

Epilepsy

The ability of GPR55 to enhance neuronal excitability suggests a potential role in epilepsy. Cannabidiol (CBD), a known GPR55 antagonist, has demonstrated anticonvulsant effects, which may be partly mediated through its action on this receptor.[1][15]

Neurodegenerative Disorders

GPR55 signaling has been implicated in the pathophysiology of neurodegenerative diseases. In models of Parkinson's disease, GPR55 agonists have shown neuroprotective effects.[3] In the context of Alzheimer's disease, GPR55 modulation has been linked to effects on neuroinflammation and Aβ-induced toxicity.[4]

Experimental Protocols

Radioligand Binding Assay for GPR55

This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for GPR55.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human GPR55.

-

Radioligand (e.g., a tritiated GPR55 antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known GPR55 ligand).

-

96-well plates, filter mats (GF/C), and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter mats and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

-

Calcium Imaging in Cultured Neurons

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to GPR55 activation in primary neuronal cultures.

-

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons).

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Recording solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

GPR55 agonist.

-

Fluorescence microscope equipped with a calcium imaging system.

-

-

Procedure:

-

Plate neurons on glass-bottom dishes and culture for 7-14 days.

-

Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in recording solution) for 30-45 minutes at 37°C.

-

Wash the cells with recording solution and allow them to de-esterify the dye for at least 20 minutes at room temperature.

-

Mount the dish on the microscope stage and perfuse with recording solution.

-

Acquire baseline fluorescence images.

-

Apply the GPR55 agonist via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes the recording of synaptic currents from neurons in acute brain slices to assess the effect of GPR55 modulation.

-

Materials:

-

Acute brain slices (e.g., hippocampal or striatal slices, 300-400 µm thick).

-

Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

-

Internal solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

GPR55 agonist/antagonist.

-

-

Procedure:

-

Prepare acute brain slices from a rodent and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording from the neuron.

-

Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).

-

Bath-apply the GPR55 modulator and continue recording to observe any changes in synaptic current frequency, amplitude, or kinetics.

-

Analyze the data to determine the effect of the GPR55 modulator on synaptic transmission.

-

Conclusion and Future Directions

GPR55 is a multifaceted receptor in the CNS with diverse signaling capabilities and a broad range of physiological and pathological roles. Its involvement in key processes such as synaptic plasticity, motor control, and neuroinflammation makes it a compelling target for the development of novel therapeutics for neurological and psychiatric disorders. However, the complexity of its pharmacology, including potential for biased agonism and interactions with other receptor systems, presents significant challenges.

Future research should focus on:

-

Developing more selective and potent GPR55 ligands to better dissect its specific functions.

-

Elucidating the cell-type specific signaling pathways of GPR55 in different neuronal and glial populations.

-

Further investigating the therapeutic potential of targeting GPR55 in preclinical models of CNS disorders.

-

Exploring the potential for GPR55 to form heteromers with other GPCRs and the functional consequences of such interactions.

A deeper understanding of the intricate role of GPR55 in the CNS will undoubtedly pave the way for innovative therapeutic strategies for a host of debilitating brain disorders.

References

- 1. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson’s Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The therapeutic potential of orphan GPCRs, GPR35 and GPR55 [frontiersin.org]

- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR55 activation alleviates cognitive dysfunction caused by neuropathic pain through modulation of microglia polarization and synaptic plasticity via the CaMKKβ/AMPK/SOCS3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

The GPR55 Agonist ML-184: An In-Depth Technical Guide to its Effects on ERK1/2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-184 is a potent and selective agonist of the G-protein coupled receptor 55 (GPR55).[1][2] Emerging research has highlighted the role of GPR55 in a variety of physiological processes, and its activation has been linked to downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Central to this pathway are the extracellular signal-regulated kinases 1 and 2 (ERK1/2), whose phosphorylation is a key indicator of pathway activation. This technical guide provides a comprehensive overview of the effects of this compound on ERK1/2 phosphorylation, consolidating available data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Findings: this compound Induces ERK1/2 Phosphorylation

This compound has been identified as an activator of downstream ERK1/2 phosphorylation.[1] This effect is a crucial aspect of its signaling profile, suggesting that the MAPK pathway is a significant conduit for GPR55-mediated cellular responses. Studies in obese-diabetic mice have shown that oral administration of this compound leads to the upregulation of pancreatic gene expression for both ERK1 and ERK2, further supporting a link between this compound and the ERK signaling cascade.[3] The pro-proliferative effects of this compound in certain cancer cell lines have been shown to be dependent on both GPR55 and the cannabinoid receptor 2 (CB2), indicating a potential for receptor crosstalk in the activation of downstream pathways like ERK1/2.[4][5][6][7]

Quantitative Data Summary

While direct, peer-reviewed quantitative data on the dose-dependent phosphorylation of ERK1/2 by this compound is still emerging, the following table summarizes the key findings from available literature.

| Parameter | Value | Cell Line/System | Source |

| This compound GPR55 Agonist Potency (EC50) | 250 nM | Not Specified | [2] |

| This compound GPR55 Agonist Potency (EC50) | 263 nM | β-arrestin recruitment assay | [1] |

| Pancreatic ERK1 Gene Expression | 56% increase | High-fat-fed mice | [3] |

| Pancreatic ERK2 Gene Expression | 43% increase | High-fat-fed mice | [3] |

Note: The EC50 values refer to the agonist activity of this compound on GPR55, which in turn leads to downstream ERK1/2 phosphorylation. Direct EC50 values for ERK1/2 phosphorylation itself are not yet widely published.

Signaling Pathways

The activation of ERK1/2 by this compound is initiated by its binding to GPR55. This event triggers a cascade of intracellular signaling events that culminate in the phosphorylation of ERK1/2. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound-induced ERK1/2 phosphorylation.

Experimental Protocols

The primary method for assessing ERK1/2 phosphorylation is Western blotting. Below is a detailed, generalized protocol based on standard laboratory practices for this type of analysis.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to detect phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293 cells expressing GPR55, MDA-MB-231 cells) in appropriate media and conditions until they reach 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, typically recognizing Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

6. Stripping and Re-probing for Total ERK1/2:

-

To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies using a stripping buffer.

-

Block the membrane again and re-probe with a primary antibody that recognizes total ERK1/2.

-

Repeat the secondary antibody incubation, washing, and detection steps.

7. Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2 to account for any variations in protein loading.

Experimental Workflow Diagram

Caption: A standard workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, through its agonist activity at GPR55, stimulates the MAPK signaling pathway, leading to the phosphorylation of ERK1/2. This action is implicated in the compound's effects on cell proliferation and other physiological processes. For drug development professionals and researchers, understanding this signaling axis is critical for elucidating the full therapeutic potential and mechanism of action of this compound and other GPR55 modulators.

Future research should focus on obtaining detailed quantitative data on this compound-induced ERK1/2 phosphorylation across various cell types and in vivo models. Elucidating the precise role of receptor crosstalk, for instance with CB2, in modulating this response will also be a key area of investigation. A deeper understanding of the spatiotemporal dynamics of ERK1/2 activation by this compound will provide further insights into its cellular effects and potential therapeutic applications.

References

- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Signaling Pathway of LP-184

A Note on Nomenclature: The query specified "ML-184," however, the provided context and scientific literature predominantly point to "LP-184" as the molecule involved in DNA damage repair and cancer therapy. It is highly likely that "this compound" was a typographical error. This guide will focus on LP-184. There is a distinct molecule, this compound, which is a selective GPR55 agonist with a different mechanism of action.[1]

Introduction

LP-184 is a novel, next-generation acylfulvene (B1200177) analog, a class of potent alkylating agents.[2] It is a prodrug that demonstrates significant antitumor activity, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[3][4][5][6] Its mechanism of action relies on preferential activation within tumor cells that overexpress specific enzymes, leading to targeted DNA damage and subsequent cell death. This guide provides a comprehensive overview of the signaling pathway of LP-184, its mechanism of action, and the experimental methodologies used to elucidate its function.

Signaling Pathway of LP-184

The cytotoxic effect of LP-184 is initiated through a series of intracellular events, culminating in DNA damage and apoptosis, especially in susceptible cancer cells.

Activation of the Prodrug

LP-184 is a prodrug that requires enzymatic activation to exert its cytotoxic effects.[3] The key enzyme responsible for this activation is Prostaglandin (B15479496) Reductase 1 (PTGR1), an oxidoreductase that is frequently overexpressed in various solid tumors.[3][4] The expression of PTGR1 is a critical determinant of LP-184's cytotoxicity; cancer cells with high PTGR1 expression are significantly more sensitive to the drug.[4][5] Depletion of PTGR1 completely abrogates the antitumor effect of LP-184, highlighting its essential role in the activation pathway.[4][5]

Induction of DNA Damage

Once activated, LP-184 acts as a potent alkylating agent, inducing DNA damage.[2][7] The primary mechanism of this damage is the formation of DNA adducts, which leads to double-strand breaks (DSBs).[3] This is evidenced by the increased levels of phosphorylated H2AX (γH2AX), a well-established marker for DSBs, in cells treated with LP-184.[3]

Exploiting Deficiencies in DNA Damage Repair

A key aspect of LP-184's mechanism is its synthetic lethality in cancer cells with deficient DNA Damage Repair (DDR) pathways, particularly the Homologous Recombination (HR) pathway.[3][4][6] Cells with mutations in key HR genes, such as BRCA1, BRCA2, and ATM, are significantly more sensitive to LP-184.[3][5][6] This increased sensitivity is due to the inability of these cells to effectively repair the DSBs induced by LP-184, leading to cell cycle arrest and apoptosis.[3][7] The cytotoxicity of LP-184 is also reported to be exclusively repaired via the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, and deficiencies in this pathway also contribute to sensitivity.[2]

Downstream Cellular Effects

The accumulation of irreparable DNA damage triggers downstream signaling cascades that lead to programmed cell death (apoptosis). LP-184 has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of caspase-3 and PARP.[7] The drug also causes cell cycle arrest, preventing the proliferation of cancer cells.[7]

Signaling Pathway Diagram

Caption: LP-184 Signaling Pathway.

Quantitative Data

The efficacy of LP-184 has been quantified across various cancer cell lines and patient-derived xenograft (PDX) models. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line/Model | Cancer Type | DDR Status | LP-184 IC50 (nM) | Reference |

| DLD1-WT | Colon Cancer | HR-proficient | Not specified, but higher than BRCA2 KO | [3] |

| DLD1-BRCA2 KO | Colon Cancer | HR-deficient (BRCA2 knockout) | Not specified, but significantly lower than WT | [3] |

| PC3M Parental | Prostate Cancer | HR-proficient | ~100 | [3] |

| PC3M ATM Knockdown | Prostate Cancer | HR-deficient (ATM knockdown) | ~10 | [3] |

| PC3M BRCA2 Knockdown | Prostate Cancer | HR-deficient (BRCA2 knockdown) | ~8 | [3] |

| BT37 | Atypical Teratoid Rhabdoid Tumor | SMARCB1-deficient | 23.92 | [7] |

| Multiple PDX Models | Pancreatic, Prostate, NSCLC | DDR-deficient | Significantly lower than DDR-proficient | [4] |

| OVCAR5 | Ovarian Cancer | Not specified | High sensitivity | [2] |

| SKOV3 | Ovarian Cancer | Paclitaxel-resistant | High sensitivity | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of LP-184.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the IC50 of LP-184 in cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 800 cells/well for LMS cell lines) and allowed to adhere overnight.[8]

-

Drug Treatment: LP-184 is serially diluted to various concentrations (e.g., 6 nM to 3000 nM) and added to the cells. A vehicle control (e.g., 0.5% DMSO) is also included.[8]

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.[8]

-

Lysis and Luminescence Measurement: After incubation, a reagent such as CellTiter-Glo® is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

DNA Double-Strand Break (DSB) Quantification (dSTRIDE Assay and γH2AX Staining)

These methods are used to visualize and quantify the extent of DNA damage induced by LP-184.

-

Cell Culture and Treatment: Cells are grown on coverslips in 12-well plates and treated with LP-184 at a specific concentration and for various time points (e.g., 1, 8, and 24 hours).[8] Positive (e.g., etoposide) and vehicle controls are included.[8]

-

Cell Fixation: After treatment, cells are fixed with a solution like ice-cold 70% ethanol.[8]

-

dSTRIDE Procedure: The dSTRIDE (detection of single-strand breaks and double-strand breaks by in situ ligation and rolling circle amplification followed by fluorescence detection) procedure is performed to label the DSBs.[8]

-

Immunofluorescence Staining for γH2AX:

-

Imaging and Analysis: The coverslips are mounted on slides and imaged using a confocal microscope. The number of DSB foci (from dSTRIDE) and the integrated fluorescence intensity of γH2AX in the nucleus are quantified using image analysis software.[8]

In Vivo Tumor Growth Inhibition Studies (Patient-Derived Xenograft Models)

These studies assess the antitumor efficacy of LP-184 in a more clinically relevant setting.

-

Tumor Implantation: Patient-derived tumor fragments or cells are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization: Once the tumors reach a certain size, the mice are randomized into treatment and control groups.

-

Drug Administration: LP-184 is administered to the treatment group, often intravenously, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Analysis: The study continues until a predetermined endpoint (e.g., tumors reaching a maximum size). The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Diagram

Caption: Cell Viability Assay Workflow.

Conclusion

LP-184 is a promising anticancer agent with a well-defined mechanism of action that leverages the specific vulnerabilities of cancer cells, particularly those with deficiencies in DNA damage repair pathways. Its activation by the tumor-associated enzyme PTGR1 provides a degree of tumor selectivity. The induction of DNA double-strand breaks and the subsequent inability of DDR-deficient cells to repair this damage form the basis of its synthetic lethal activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of LP-184 as a targeted cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATRT-05. DNA DAMAGE REPAIR INHIBITOR LP-184 INHIBITS CELL GROWTH IN ATRT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to ML-184 and its Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML-184, a selective agonist for the orphan G protein-coupled receptor 55 (GPR55). While initially investigated in the context of cannabinoid-related research due to GPR55's loose classification as a putative cannabinoid receptor, this compound demonstrates significant selectivity for GPR55 over the classical cannabinoid receptors, CB1 and CB2. This document details the pharmacological properties of this compound, its primary signaling pathways, and its limited interaction with the endocannabinoid system. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction to this compound

This compound (also known as CID 20440433) is a synthetic small molecule that has been identified as a potent and selective agonist of GPR55.[1] Its chemical name is 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.[2] The discovery of this compound and other selective GPR55 ligands has been instrumental in deconvoluting the pharmacology of this orphan receptor and distinguishing its signaling from that of the classical cannabinoid receptors, CB1 and CB2.

Quantitative Pharmacological Data

The primary pharmacological characteristic of this compound is its agonist activity at GPR55. Its interaction with cannabinoid receptors CB1 and CB2 is significantly weaker, underscoring its selectivity.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | GPR55 | 250 nM | β-arrestin recruitment | [2] |

| Selectivity | GPR55 vs. GPR35, CB1, CB2 | >100-fold | β-arrestin recruitment | [2] |

Interaction with Cannabinoid Receptors

This compound exhibits a high degree of selectivity for GPR55 over the cannabinoid CB1 and CB2 receptors.[2] In functional assays, such as β-arrestin recruitment, this compound is significantly more potent at activating GPR55. This selectivity makes this compound a valuable tool for isolating and studying GPR55-mediated signaling pathways without the confounding activation of the classical endocannabinoid system.

GPR55 Signaling Pathways Activated by this compound

Activation of GPR55 by agonists like this compound initiates a cascade of intracellular signaling events. The primary G proteins coupled to GPR55 are Gαq and Gα13.[3][4] This leads to the activation of downstream effectors, including RhoA, Rho-associated coiled-coil containing protein kinase (ROCK), and phospholipase C (PLC).[1][3][5] The activation of these pathways culminates in an increase in intracellular calcium concentrations and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

β-Arrestin Recruitment Assay

This assay is a common method to quantify the activation of G protein-coupled receptors. The recruitment of β-arrestin to the activated receptor is measured as a downstream functional readout.

Objective: To determine the potency (EC50) of this compound in activating GPR55.

General Protocol:

-

Cell Culture: Use a stable cell line co-expressing human GPR55 and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® β-Arrestin assay). Culture cells in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Plating: Harvest and seed the cells into 384-well white, solid-bottom assay plates at a density of approximately 5,000 cells per well. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.

-

Compound Addition: Add the diluted this compound solutions to the cell plates. Include a vehicle control and a known GPR55 agonist as a positive control.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Detection: Add the detection reagent containing the enzyme substrate. Incubate for 60 minutes at room temperature in the dark.

-

Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and the positive control. Plot the concentration-response curve and calculate the EC50 value using a non-linear regression model.

ERK1/2 Phosphorylation Assay